molecular formula C20H25N3O2 B11421107 N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

Cat. No.: B11421107
M. Wt: 339.4 g/mol
InChI Key: ZRPHMPAMUBXFGP-UHFFFAOYSA-N
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Description

N-[3-(1-Pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is a synthetic organic compound featuring a benzimidazole core substituted with a pentyl chain at the N1 position, connected via a propyl linker to a furan-2-carboxamide group. The pentyl group may enhance lipid solubility, while the furan carboxamide could contribute to hydrogen bonding and dipole interactions, influencing bioavailability and target binding .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-(1-pentylbenzimidazol-2-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-2-3-6-14-23-17-10-5-4-9-16(17)22-19(23)12-7-13-21-20(24)18-11-8-15-25-18/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3,(H,21,24)

InChI Key

ZRPHMPAMUBXFGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide typically involves the reaction of 1-pentyl-1H-benzimidazole with a suitable furan-2-carboxylic acid derivative. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[3-(1-Pentyl-1H-benzimidazol-2-yl)propyl]butanamide

  • Key Differences : Replaces the furan-2-carboxamide with a butanamide group.
  • Impact: The shorter aliphatic chain (butanamide vs. The logP increases slightly (4.10 vs. ~3.5–4.0 for furan derivatives), suggesting higher lipophilicity .

N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide

  • Key Differences : Substitutes benzimidazole with imidazole and adds a nitro group to the furan ring.
  • The imidazole ring, smaller than benzimidazole, reduces steric hindrance, possibly altering binding kinetics .

Analogs with Varied Substituents on the Benzimidazole Core

N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

  • Key Differences: Replaces the pentyl chain with a 4-chlorophenoxypropyl group.
  • Impact: The chlorophenoxy group introduces electronegativity and bulkiness, likely reducing membrane permeability but enhancing interactions with hydrophobic pockets in target proteins. The chlorine atom may also influence metabolic stability .

N-[3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

  • Key Differences : Incorporates a methoxyphenyl-substituted oxane ring and a branched propyl chain.
  • The branched chain may confer conformational rigidity .

Pharmacologically Active Nitrofuran Derivatives

Compounds like 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide () demonstrate antifungal activity due to the nitro group’s redox-active properties. While the target compound lacks a nitro group, its furan carboxamide may still engage in similar hydrogen-bonding interactions with fungal enzymes, albeit with reduced electrophilic reactivity .

Physicochemical and Pharmacokinetic Property Comparison

Compound Molecular Formula Molecular Weight logP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound C₂₂H₂₈N₄O₂ 380.48 ~3.8 58.5 2 5
N-[3-(1-Pentyl-benzimidazol-2-yl)propyl]butanamide C₁₉H₂₉N₃O 315.46 4.10 35.7 1 3
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide C₁₂H₁₃N₅O₄ 291.26 ~1.5 102.3 2 7
N-({1-[3-(4-Chlorophenoxy)propyl]benzimidazol-2-yl}methyl)furan-2-carboxamide C₂₃H₂₁ClN₄O₃ 436.89 ~4.5 67.8 2 6

Key Observations :

  • Nitrofuran derivatives exhibit lower logP due to polar nitro groups, favoring aqueous environments .
  • Chlorophenoxy-substituted analogs show elevated logP, aligning with enhanced lipophilicity and possible tissue retention .

Implications for Drug Design

  • Benzimidazole vs. Imidazole : Benzimidazole’s larger aromatic system may improve binding to targets requiring extended π-stacking (e.g., kinase inhibitors).
  • Furan Carboxamide : This group’s moderate PSA and hydrogen-bonding capacity make it versatile for targeting both hydrophilic and hydrophobic domains.

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